molecular formula C15H24N4O3S B6965424 1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone

1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone

Cat. No.: B6965424
M. Wt: 340.4 g/mol
InChI Key: JXAQEDYMOWDJHR-UHFFFAOYSA-N
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Description

1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone is a complex organic compound that features a triazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the piperidine ring can enhance binding affinity. The sulfonyl group can participate in various chemical interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group adds steric hindrance, potentially enhancing selectivity and binding affinity in biological systems .

Properties

IUPAC Name

1-[3-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-2-8-23(21,22)10-14(20)18-7-3-4-12(9-18)15-17-16-11-19(15)13-5-6-13/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAQEDYMOWDJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)CC(=O)N1CCCC(C1)C2=NN=CN2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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